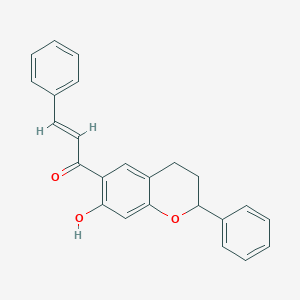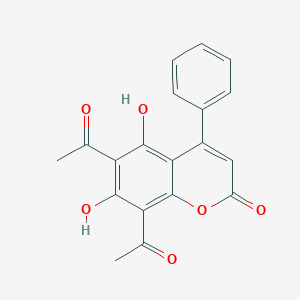
N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, also known as IBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have anticancer properties, as well as potential applications in the treatment of Alzheimer's disease and other neurological disorders. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, as well as in animal models of cancer. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory effects, as well as potential applications in the treatment of diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for use in research. However, N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. One area of research is the development of new synthetic methods for N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide that improve yield and purity. Another area of research is the investigation of the mechanism of action of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, including its interactions with specific enzymes and signaling pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, as well as its potential applications in the treatment of cancer, Alzheimer's disease, and other diseases.
Synthesemethoden
The synthesis of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction of 4-methoxyphenylamine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzenesulfonyl chloride to yield N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yields of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide.
Eigenschaften
Molekularformel |
C18H21NO5S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-(4-methoxyphenyl)sulfonyl-2-methylpropanamide |
InChI |
InChI=1S/C18H21NO5S/c1-13(2)18(20)19(14-5-7-15(23-3)8-6-14)25(21,22)17-11-9-16(24-4)10-12-17/h5-13H,1-4H3 |
InChI-Schlüssel |
DQWGQXGNGQJGHO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)

![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)

![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)